molecular formula C30H28N2O6S B14007839 2,2'-Sulfonylbis[N-(4-methoxyphenyl)-N-methylbenzamide] CAS No. 71087-61-1

2,2'-Sulfonylbis[N-(4-methoxyphenyl)-N-methylbenzamide]

Katalognummer: B14007839
CAS-Nummer: 71087-61-1
Molekulargewicht: 544.6 g/mol
InChI-Schlüssel: QYWPFHAQZIPZEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-methoxyphenyl)-2-[2-[(4-methoxyphenyl)-methyl-carbamoyl]phenyl]sulfonyl-N-methyl-benzamide is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, carbamoyl, and sulfonyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[2-[(4-methoxyphenyl)-methyl-carbamoyl]phenyl]sulfonyl-N-methyl-benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxyaniline with a suitable reagent to introduce the methoxy group.

    Carbamoylation: The intermediate is then reacted with a carbamoyl chloride derivative to form the carbamoyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-methoxyphenyl)-2-[2-[(4-methoxyphenyl)-methyl-carbamoyl]phenyl]sulfonyl-N-methyl-benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Methoxy groups are converted to aldehydes or acids.

    Reduction: Carbamoyl groups are converted to amines.

    Substitution: Sulfonyl groups are replaced by nucleophiles.

Wissenschaftliche Forschungsanwendungen

N-(4-methoxyphenyl)-2-[2-[(4-methoxyphenyl)-methyl-carbamoyl]phenyl]sulfonyl-N-methyl-benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(4-methoxyphenyl)-2-[2-[(4-methoxyphenyl)-methyl-carbamoyl]phenyl]sulfonyl-N-methyl-benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
  • 4-methoxy-N-phenylbenzylamine

Uniqueness

N-(4-methoxyphenyl)-2-[2-[(4-methoxyphenyl)-methyl-carbamoyl]phenyl]sulfonyl-N-methyl-benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

71087-61-1

Molekularformel

C30H28N2O6S

Molekulargewicht

544.6 g/mol

IUPAC-Name

N-(4-methoxyphenyl)-2-[2-[(4-methoxyphenyl)-methylcarbamoyl]phenyl]sulfonyl-N-methylbenzamide

InChI

InChI=1S/C30H28N2O6S/c1-31(21-13-17-23(37-3)18-14-21)29(33)25-9-5-7-11-27(25)39(35,36)28-12-8-6-10-26(28)30(34)32(2)22-15-19-24(38-4)20-16-22/h5-20H,1-4H3

InChI-Schlüssel

QYWPFHAQZIPZEI-UHFFFAOYSA-N

Kanonische SMILES

CN(C1=CC=C(C=C1)OC)C(=O)C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C3C(=O)N(C)C4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.